molecular formula C16H27N3O4S2 B2600555 N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide CAS No. 2034458-03-0

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide

Cat. No.: B2600555
CAS No.: 2034458-03-0
M. Wt: 389.53
InChI Key: DUTGWYAHVYXDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is a complex organic compound featuring a piperidine ring substituted with sulfonamide and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through nucleophilic substitution reactions, often using phenylethyl halides.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: The phenylethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.

Medicine

Medicinally, this compound is of interest due to its potential pharmacological properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, and this compound could be investigated for similar effects.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-aminobenzenesulfonamide: Similar in structure but lacks the piperidine ring and phenylethyl group.

    N-phenyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide: Similar but with a phenyl group instead of dimethyl groups on the nitrogen atom.

Uniqueness

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is unique due to the combination of its piperidine ring, sulfonamide group, and phenylethyl substitution. This combination imparts specific chemical properties and potential biological activities that are distinct from other sulfonamide derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N,N-dimethyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S2/c1-18(2)25(22,23)19-11-8-16(9-12-19)14-17-24(20,21)13-10-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGWYAHVYXDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.